![molecular formula C14H10F3N3 B11052320 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline](/img/no-structure.png)
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline is a heterocyclic aromatic compound that features a benzimidazole ring substituted with a trifluoromethyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The resulting benzimidazole derivative is then subjected to further reactions to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and reduction reactions . These methods are optimized for high yield and efficiency, ensuring the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium metabisulphite, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound can inhibit specific enzymes, leading to the disruption of cellular processes and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylbenzimidazole: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.
2-fluoro-5-(trifluoromethyl)aniline: Similar structure but with a fluorine atom instead of the benzimidazole ring, leading to different reactivity and applications.
2,5-bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, which significantly alter its chemical and physical properties.
Uniqueness
2-[5-(trifluoromethyl)-1H-benzimidazol-1-yl]aniline is unique due to the presence of both the benzimidazole ring and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, enhancing its potential for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H10F3N3 |
---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
2-[5-(trifluoromethyl)benzimidazol-1-yl]aniline |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-5-6-13-11(7-9)19-8-20(13)12-4-2-1-3-10(12)18/h1-8H,18H2 |
InChI-Schlüssel |
MMXLKBAZPFUYOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)N2C=NC3=C2C=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.